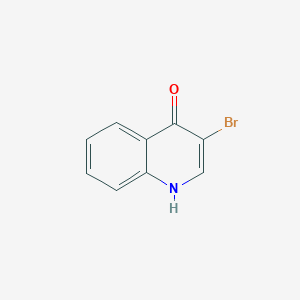

3-Bromoquinolin-4-ol

説明

Structure

3D Structure

特性

IUPAC Name |

3-bromo-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-7-5-11-8-4-2-1-3-6(8)9(7)12/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJARSKUXYDSJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346697 | |

| Record name | 3-bromoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64965-47-5 | |

| Record name | 3-bromoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 64965-47-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromoquinolin-4-ol chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromoquinolin-4-ol, also known by its tautomeric form 3-bromo-1H-quinolin-4-one, is a halogenated derivative of the quinoline scaffold, a core structure found in numerous biologically active compounds and pharmaceuticals. The strategic placement of a bromine atom at the 3-position and a hydroxyl group at the 4-position of the quinoline ring system imparts unique physicochemical properties and potential for further chemical modifications, making it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound, tailored for researchers and professionals in drug development.

Chemical Structure and Properties

This compound is a heterocyclic compound with the molecular formula C₉H₆BrNO.[1] It exists in a tautomeric equilibrium between the enol form (3-bromo-4-hydroxyquinoline) and the more stable keto form (3-bromo-1H-quinolin-4-one). This tautomerism is a key feature influencing its reactivity and biological interactions.

Table 1: Chemical Identifiers and Basic Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Alternate Name | 3-bromo-1H-quinolin-4-one | [1] |

| CAS Number | 64965-47-5 | |

| Molecular Formula | C₉H₆BrNO | [1] |

| Molecular Weight | 224.05 g/mol | |

| Physical Form | Solid |

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| Melting Point | Not explicitly reported. Other bromoquinolin-4-ol isomers have high melting points (e.g., 6-Bromoquinolin-4-ol: 283 °C).[2] | Further experimental data is required. |

| Boiling Point | Not reported. | Likely to decompose at high temperatures. |

| Solubility | Data not available. | Expected to be sparingly soluble in water and more soluble in polar organic solvents. |

| pKa | Data not available. | The pKa of the parent 4-hydroxyquinoline is reported to be around 4.80 and 8.68.[3] |

Spectral Data

Table 3: Predicted and Expected Spectral Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7.0-9.0 ppm. The proton at the 2-position is expected to be a singlet and significantly downfield. The hydroxyl proton (enol form) or NH proton (keto form) would likely appear as a broad singlet. |

| ¹³C NMR | Signals for nine distinct carbon atoms. The carbonyl carbon (C4 in the keto form) would be significantly downfield (around 170-180 ppm). The carbon bearing the bromine (C3) would also show a characteristic shift. |

| IR Spectroscopy | A broad O-H stretch (enol form) or N-H stretch (keto form) around 3000-3400 cm⁻¹. A strong C=O stretch for the keto form around 1650 cm⁻¹. C=C and C=N stretching vibrations in the aromatic region (1400-1600 cm⁻¹). |

| Mass Spectrometry | A characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity (M+ and M+2) separated by 2 m/z units. Predicted [M+H]⁺ at m/z 223.97057 and [M-H]⁻ at m/z 221.95601.[1] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, its synthesis can be approached through established methods for the preparation of quinolin-4-ones, followed by or combined with a bromination step. The Gould-Jacobs and Conrad-Limpach reactions are foundational methods for constructing the 4-hydroxyquinoline core.

Proposed Synthetic Pathway:

A plausible synthetic route involves the construction of the quinolin-4-one skeleton followed by regioselective bromination at the C3 position.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Hypothetical):

This protocol is a generalized procedure based on known methodologies for similar compounds. Optimization will be necessary.

Step 1: Synthesis of Quinolin-4-one (Gould-Jacobs Reaction)

-

Condensation: An appropriate aniline is reacted with a suitable β-ketoester (e.g., diethyl malonate) at elevated temperatures to form an anilinomethylene intermediate.

-

Cyclization: The intermediate is then heated at a higher temperature (typically in a high-boiling solvent like diphenyl ether) to induce cyclization to the quinolin-4-one core.

Step 2: Bromination of Quinolin-4-one

-

Reaction Setup: Dissolve the synthesized quinolin-4-one in a suitable solvent such as acetic acid or chloroform.

-

Addition of Brominating Agent: Add a brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine in the reaction solvent, dropwise to the solution at room temperature. The regioselectivity of bromination at the 3-position is influenced by the reaction conditions and any existing substituents.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted. Purification is typically achieved by recrystallization or column chromatography.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the interplay of the electron-withdrawing bromine atom, the electron-donating hydroxyl/amido group, and the aromatic quinoline system.

Caption: Key reactive sites of this compound.

The bromine at the C3 position serves as a versatile handle for introducing a wide range of functional groups via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the synthesis of diverse libraries of 3-substituted quinolin-4-one derivatives for structure-activity relationship (SAR) studies in drug discovery. The hydroxyl/amido group can also be functionalized through alkylation or acylation.

Potential Applications in Drug Development:

The quinolin-4-one scaffold is a "privileged structure" in medicinal chemistry, known to exhibit a broad spectrum of biological activities. While specific biological data for this compound is scarce, related bromoquinoline derivatives have shown potential as:

-

Anticancer Agents: Many quinoline derivatives exhibit antiproliferative activity against various cancer cell lines.

-

Antibacterial Agents: The quinolone core is famously the basis for a class of antibiotics.

-

Antiviral and Antimalarial Drugs: Quinolines have a long history in the treatment of malaria.

The presence of the bromine atom can enhance lipophilicity, potentially improving cell membrane permeability, and can also participate in halogen bonding, which can be a significant interaction in drug-receptor binding.

Signaling Pathways

There is currently no specific information available in the scientific literature detailing the interaction of this compound with any particular signaling pathways. Research into the biological activity of this compound would be required to elucidate its mechanism of action and identify any cellular pathways it may modulate.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for the development of novel therapeutic agents and functional materials. Its tautomeric nature and the presence of a reactive bromine handle provide a platform for extensive chemical diversification. While there is a need for more comprehensive experimental data on its physicochemical properties and biological activity, the foundational knowledge of quinoline chemistry suggests that this compound is a compound of high interest for further investigation by researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

References

3-Bromoquinolin-4-ol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromoquinolin-4-ol, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. This document consolidates critical data, including its chemical properties, synthesis methodologies, and potential biological activities, to serve as a valuable resource for professionals in the field.

Core Compound Data

This compound, also known as 3-Bromo-4-hydroxyquinoline, is a derivative of the quinoline scaffold, a privileged structure in drug development. The introduction of a bromine atom at the 3-position and a hydroxyl group at the 4-position creates a unique electronic and steric profile that is of interest for the synthesis of novel therapeutic agents.

| Property | Value | Citation(s) |

| CAS Number | 64965-47-5 | [1] |

| Molecular Formula | C₉H₆BrNO | [1] |

| Molecular Weight | 224.05 g/mol | [1] |

| Physical Form | Solid | |

| InChI | 1S/C9H6BrNO/c10-7-5-11-8-4-2-1-3-6(8)9(7)12/h1-5H,(H,11,12) | |

| InChI Key | NOJARSKUXYDSJA-UHFFFAOYSA-N | |

| SMILES | Oc1c(Br)cnc2ccccc12 |

Synthesis of this compound

A plausible synthetic approach for this compound could be adapted from the synthesis of structurally related compounds.[2][3] The following is a generalized protocol based on these established methodologies.

Proposed Synthetic Pathway

Caption: A logical diagram illustrating a potential synthetic route to this compound.

Experimental Protocol (Adapted from Related Syntheses)

Disclaimer: The following protocol is a generalized procedure adapted from the synthesis of similar quinolinone derivatives and may require optimization for the synthesis of this compound.

Step 1: Condensation of 2-Bromoaniline with a Malonic Acid Derivative

-

Materials: 2-bromoaniline, a suitable malonic acid derivative (e.g., diethyl malonate), and a catalytic amount of a weak acid (e.g., acetic acid).

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, combine equimolar amounts of 2-bromoaniline and the malonic acid derivative in a high-boiling point solvent such as toluene.

-

Add a catalytic amount of acetic acid.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.

-

Once the theoretical amount of water is collected, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude enamine intermediate.

-

Step 2: Thermal Cyclization

-

Materials: The crude enamine intermediate from Step 1 and a high-boiling point solvent (e.g., Dowtherm A).

-

Procedure:

-

Add the crude intermediate to a suitable volume of the high-boiling point solvent.

-

Heat the mixture to a high temperature (typically 240-260 °C) to induce cyclization.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC).

-

Upon completion, cool the reaction mixture. The product is expected to precipitate.

-

Collect the solid product by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling point solvent.

-

The crude this compound can be further purified by recrystallization from a suitable solvent.

-

Potential Biological Activities and Signaling Pathways

Direct experimental data on the biological activity of this compound is limited. However, the quinoline and quinolinone scaffolds are present in numerous compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[4][5][6] The presence of the bromine atom can enhance the lipophilicity and potential bioactivity of the molecule.

Potential Anticancer Activity

Quinoline derivatives have been shown to exert anticancer effects through various mechanisms, such as the inhibition of receptor tyrosine kinases (RTKs) and interference with DNA replication.[4][7]

Caption: A diagram illustrating the potential mechanism of anticancer activity via RTK inhibition.

Potential Antimicrobial Activity

The quinolone core is a well-established pharmacophore in antibacterial agents, primarily targeting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication.[4]

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the potential biological activities of this compound, based on standard methodologies used for similar compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of the compound on the viability of cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The results can be used to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of the compound against various microorganisms.

-

Compound Dilution: Prepare a serial dilution of this compound in a suitable broth medium in a 96-well plate.

-

Inoculation: Add a standardized suspension of the test microorganism to each well.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Spectroscopic Characterization

The structural elucidation of this compound would be confirmed using a combination of spectroscopic techniques. While specific spectra for this compound are not provided, the expected data can be inferred from the analysis of related bromoquinoline derivatives.[8]

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons would appear in the downfield region. The exact chemical shifts and coupling constants would be indicative of the substitution pattern on the quinoline ring. A broad singlet corresponding to the hydroxyl proton would also be expected. |

| ¹³C NMR | Nine distinct signals corresponding to the nine carbon atoms in the molecule would be observed. The chemical shifts would be influenced by the bromine, hydroxyl, and nitrogen atoms. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (two peaks of nearly equal intensity separated by 2 m/z units) would be a key indicator of the presence of a bromine atom. |

| Infrared (IR) Spec. | Characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic ring, C=C and C=N stretches of the quinoline core, and the C-Br stretch would be expected. |

Safety and Handling

Based on the safety data for the related compound 3-Bromoquinoline, this compound should be handled with care in a well-ventilated area or a chemical fume hood. Personal protective equipment, including gloves and safety glasses, should be worn. Avoid inhalation, ingestion, and contact with skin and eyes.

Disclaimer: This guide is intended for informational purposes for research and development professionals. All laboratory work should be conducted by trained individuals in accordance with established safety protocols. The provided experimental protocols are generalized and may require optimization.

References

- 1. 3-Bromo-4-hydroxyquinoline - Amerigo Scientific [amerigoscientific.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Synthesis of 3-Bromoquinolin-4-ol from 4-Hydroxyquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3-bromoquinolin-4-ol, a valuable intermediate in medicinal chemistry and materials science. The primary focus of this document is the direct electrophilic bromination of 4-hydroxyquinoline. This guide details the reaction principles, common reagents, experimental protocols, and quantitative data associated with this transformation.

Core Principles: Electrophilic Bromination of 4-Hydroxyquinoline

The synthesis of this compound from 4-hydroxyquinoline is achieved through an electrophilic aromatic substitution reaction. The 4-hydroxyquinoline scaffold exists in tautomeric equilibrium with its quinolin-4(1H)-one form. The hydroxyl group at the C4 position is a strong activating group, directing electrophiles preferentially to the electron-rich C3 position of the quinoline ring.

Common brominating agents, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), are employed to generate the bromine electrophile that subsequently attacks the heterocyclic ring to yield the desired 3-bromo derivative.[1] The choice of reagent and solvent can influence the reaction's outcome and yield.[1][2]

Key Brominating Agents

-

Molecular Bromine (Br₂): A powerful and direct source of bromine for electrophilic substitution. Reactions are often conducted in solvents like glacial acetic acid, chloroform, or acetonitrile.[1][3]

-

N-Bromosuccinimide (NBS): A crystalline solid that serves as a convenient and safer alternative to liquid bromine.[4] NBS provides a low, constant concentration of Br₂ in situ, which can help minimize side reactions.[4][5] It is frequently used in solvents such as chloroform or acetic acid, sometimes with a radical initiator for other types of brominations, though for this electrophilic substitution, the polar solvent is key.[1][5]

Experimental Protocols

The following protocols are representative methods for the synthesis of this compound based on established procedures for the bromination of quinolin-4(1H)-ones and related hydroxyquinolines.[1][2]

Method A: Bromination using Molecular Bromine

This protocol is adapted from general procedures for the bromination of activated quinoline systems.[3]

Materials:

-

4-Hydroxyquinoline

-

Glacial Acetic Acid

-

Molecular Bromine (Br₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Distilled Water

-

Ethanol (for recrystallization)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-hydroxyquinoline (1.0 equivalent) in glacial acetic acid.

-

Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of molecular bromine (1.0-1.1 equivalents) in glacial acetic acid dropwise to the stirred solution. Maintain the temperature at 0-5 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Pour the reaction mixture into a beaker containing ice water. The crude product may precipitate.

-

Neutralization: Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold distilled water.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Method B: Bromination using N-Bromosuccinimide (NBS)

This protocol utilizes NBS as a milder brominating agent.[1][6]

Materials:

-

4-Hydroxyquinoline

-

Chloroform or Glacial Acetic Acid

-

N-Bromosuccinimide (NBS)

-

Saturated Sodium Thiosulfate solution

-

Distilled Water

-

Ethanol/Water mixture (for recrystallization)

Procedure:

-

Suspension: Suspend 4-hydroxyquinoline (1.0 equivalent) in chloroform or glacial acetic acid in a round-bottom flask with a magnetic stirrer.

-

Reagent Addition: Add N-bromosuccinimide (1.0-1.1 equivalents) portion-wise to the suspension at room temperature.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. Depending on the substrate's reactivity, gentle heating may be required.[1]

-

Work-up: After the reaction is complete, cool the mixture and pour it into water.

-

Quenching: If chloroform is used, separate the organic layer. Wash the organic layer with a saturated sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine. If acetic acid is used, filter the precipitated solid.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product. If a precipitate was filtered, wash it thoroughly with water.

-

Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain pure this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of this compound. Yields can vary based on the specific conditions and scale of the reaction.

| Parameter | Value / Description | Reference |

| Starting Material | 4-Hydroxyquinoline | - |

| Product | This compound | [7] |

| Molecular Formula | C₉H₆BrNO | [7] |

| Molecular Weight | 224.05 g/mol | [7] |

| Brominating Agent | Molecular Bromine (Br₂) or N-Bromosuccinimide (NBS) | [1] |

| Solvent | Glacial Acetic Acid or Chloroform | [1][2] |

| Reaction Temperature | 0 °C to Room Temperature | [3] |

| Typical Yield | Moderate to High (Specific yields are highly dependent on optimized conditions) | [1] |

| Appearance | Solid | [7] |

Visualized Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Safety and Handling

-

Molecular Bromine (Br₂): Highly corrosive, toxic, and volatile. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

N-Bromosuccinimide (NBS): An irritant. Avoid inhalation of dust and contact with skin and eyes. Handle with appropriate PPE.[5]

-

Acids and Solvents: Glacial acetic acid is corrosive. Chloroform is a suspected carcinogen. Handle all chemicals with care, following standard laboratory safety procedures.

Conclusion

The direct bromination of 4-hydroxyquinoline is an effective method for synthesizing this compound. The choice between molecular bromine and N-bromosuccinimide allows for flexibility in reaction conditions, with NBS offering a milder and often more convenient alternative. The protocols and data provided in this guide serve as a comprehensive resource for researchers engaged in the synthesis of functionalized quinoline derivatives for applications in drug discovery and development.

References

- 1. Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 2. researchgate.net [researchgate.net]

- 3. acgpubs.org [acgpubs.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 6. N-Bromosuccinimide (NBS) [commonorganicchemistry.com]

- 7. 3-Bromo-4-hydroxyquinoline AldrichCPR 64965-47-5 [sigmaaldrich.com]

The Rising Potential of 3-Bromoquinolin-4-ol Derivatives in Therapeutic Development

A Technical Guide for Researchers and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates. Its versatile structure allows for a wide range of chemical modifications, leading to diverse biological activities. Among the vast library of quinoline derivatives, 3-bromoquinolin-4-ol has emerged as a particularly valuable building block for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties. While direct research on this specific scaffold is still emerging, this guide consolidates data from structurally related bromoquinoline analogues to highlight its therapeutic promise and guide future research endeavors.

Anticancer Activity: A Promising Frontier

Quinoline derivatives have long been investigated for their potential as anticancer agents, with mechanisms of action often involving the inhibition of key enzymes in cancer cell proliferation and survival.[1] The introduction of bromine atoms into the quinoline ring can significantly enhance cytotoxic effects.[2] Although direct studies on this compound derivatives are limited, research on highly brominated quinolines and other substituted analogues provides compelling evidence for their potential in oncology.

A study on novel brominated methoxyquinolines and nitrated bromoquinolines demonstrated significant antiproliferative activity against various cancer cell lines, including C6 (rat glioblastoma), HeLa (human cervical cancer), and HT29 (human colon adenocarcinoma).[3] Notably, compounds were assessed for their inhibitory effects, with some derivatives showing high potency.[3]

Quantitative Anticancer Data of Structurally Related Bromoquinoline Derivatives

| Compound Class | Derivative | Cancer Cell Line | Activity Metric (IC₅₀) | Reference |

| Brominated Methoxyquinolines | 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 | 5.45 µg/mL | [3] |

| HeLa | 9.6 µg/mL | [3] | ||

| HT29 | 7.8 µg/mL | [3] | ||

| 3,5,6,7-tetrabromo-8-methoxyquinoline | C6 | 15.2 µg/mL | [3] | |

| HeLa | 22.5 µg/mL | [3] | ||

| HT29 | 18.7 µg/mL | [3] | ||

| Nitrated Bromoquinoline | 6,8-dibromo-5-nitroquinoline | C6 | 12.3 µg/mL | [3] |

| HeLa | 19.8 µg/mL | [3] | ||

| HT29 | 16.4 µg/mL | [3] | ||

| Quinoline-Oxadiazole Derivatives | Compound 8c | HepG2 | 0.14 µM | [4] |

| Compound 12d | HepG2 | 0.18 µM | [4] | |

| Compound 8e | MCF-7 | 0.179 µg/mL | [4] | |

| Compound 15a | MCF-7 | 0.164 µg/mL | [4] |

Experimental Protocols: Anticancer Activity Assessment

MTT Assay for Cell Viability:

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[1]

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Following treatment, the MTT reagent is added to each well and incubated for a few hours.

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antimicrobial Activity: Combating Drug Resistance

The emergence of multidrug-resistant pathogens represents a significant global health threat, necessitating the development of novel antimicrobial agents. Quinoline-based compounds have a long history of use as antimicrobials, and bromo-substituted derivatives are being actively investigated for their enhanced potency.

Research on 6-bromoquinolin-4-ol derivatives, close structural isomers of the 3-bromo counterparts, has demonstrated their potential against both Gram-positive and Gram-negative bacteria.[5] Furthermore, a series of quinoline-oxadiazole derivatives exhibited potent antimicrobial action against S. aureus, E. coli, and C. albicans.[4]

Quantitative Antimicrobial Data of Structurally Related Bromoquinoline Derivatives

| Compound Class | Derivative | Microorganism | Activity Metric (Inhibition Zone) | Reference |

| Quinoline-Oxadiazole Derivatives | Compound 17a | S. aureus | 37 mm | [4] |

| C. albicans | 37 mm | [4] | ||

| Compound 17d | E. coli | 37 mm | [4] | |

| Compound 10 | E. coli | 30 mm | [4] | |

| S. aureus | 25 mm | [4] |

Experimental Protocols: Antimicrobial Susceptibility Testing

Agar Well Diffusion Method:

This method is commonly used to qualitatively assess the antimicrobial activity of test compounds.

-

Media Preparation: A suitable agar medium is prepared and sterilized.

-

Inoculation: The molten agar is inoculated with a standardized suspension of the test microorganism.

-

Well Creation: Once the agar solidifies, wells are created using a sterile cork borer.

-

Compound Application: A specific volume of the test compound solution (at a known concentration) is added to each well.

-

Incubation: The plates are incubated under appropriate conditions for the test microorganism.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

Enzyme Inhibition: A Targeted Approach

The targeted inhibition of specific enzymes is a cornerstone of modern drug discovery. The this compound scaffold holds promise for the development of potent and selective enzyme inhibitors. For instance, certain quinoline-oxadiazole derivatives have been shown to inhibit EGFR tyrosine kinase, a key target in cancer therapy.[4]

Quantitative Enzyme Inhibition Data of Structurally Related Bromoquinoline Derivatives

| Compound Class | Derivative | Target Enzyme | Activity Metric (IC₅₀) | Reference |

| Quinoline-Oxadiazole Derivatives | Compound 8c | EGFR Tyrosine Kinase | 0.14 µM | [4] |

| Compound 12d | EGFR Tyrosine Kinase | 0.18 µM | [4] |

Experimental Protocols: Enzyme Inhibition Assay

In Vitro Kinase Assay (e.g., EGFR Tyrosine Kinase):

-

Reaction Mixture Preparation: A reaction mixture containing the purified enzyme (e.g., EGFR), a substrate (e.g., a synthetic peptide), and ATP in a suitable buffer is prepared.

-

Inhibitor Addition: The test compounds (this compound derivatives) are added to the reaction mixture at various concentrations.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a defined period.

-

Reaction Termination: The reaction is stopped by the addition of a suitable reagent.

-

Signal Detection: The amount of product formed (e.g., phosphorylated substrate) is quantified using a suitable detection method, such as fluorescence, luminescence, or radioactivity.

-

IC₅₀ Determination: The IC₅₀ value is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Synthesis and Future Directions

The versatile chemical nature of this compound allows for a variety of synthetic modifications, making it an attractive starting material for generating diverse compound libraries. Its derivatives can be synthesized through various chemical reactions, including nucleophilic substitutions and transition metal-catalyzed cross-coupling reactions.

The exploration of this compound derivatives is a burgeoning field with immense potential. Future research should focus on:

-

Synthesis of Novel Derivatives: Expanding the chemical space around the this compound core to establish comprehensive structure-activity relationships (SAR).

-

Direct Biological Evaluation: Conducting thorough in vitro and in vivo studies specifically on this compound derivatives to ascertain their anticancer, antimicrobial, and enzyme-inhibitory activities.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

-

In Silico Modeling: Employing computational tools to guide the design of more potent and selective derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and anticancer evaluation of 3-substituted quinolin-4-ones and 2,3-dihydroquinolin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

3-Bromoquinolin-4-ol Analogs: A Technical Guide to Their Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Within this class, 3-bromoquinolin-4-ol and its analogs have emerged as a promising chemotype with a broad spectrum of therapeutic potential, particularly in the fields of oncology and infectious diseases. The presence of the bromine atom at the 3-position, combined with the 4-hydroxy group (which exists in tautomeric equilibrium with the 4-quinolone form), provides a unique electronic and structural framework for molecular interactions with various biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound analogs, with a focus on quantitative data, detailed experimental methodologies, and key signaling pathways.

Therapeutic Potential

The primary therapeutic applications of this compound analogs lie in their potential as anticancer and antibacterial agents. The core structure has been shown to interact with key enzymes involved in cell proliferation and bacterial replication.

Anticancer Activity

Numerous quinoline and quinolinone derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The proposed mechanisms of action often involve the inhibition of critical signaling proteins such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] Inhibition of EGFR disrupts downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[1] Some derivatives have also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Antibacterial Activity

The antibacterial potential of quinoline derivatives is well-established, with the quinolone class of antibiotics being a prime example. The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair in bacteria. By targeting these enzymes, this compound analogs can disrupt essential bacterial processes, leading to cell death.

Data Presentation

Table 1: Anticancer Activity of Bromo-Substituted Quinoline and Quinazolinone Analogs

| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |

| 1 | 6-Bromo-2-(pyridin-3-yl)-4-(4-bromo-phenylethylidene-hydrazinyl)-quinazoline | EGFRwt | 0.0461 | [2] |

| 2 | 4-Anilino-6-(N-Boc-glycine)-quinazoline | HepG2 | 8.3 | [2] |

| 3 | 6-Bromo-2-(morpholin-1-yl)-4-anilinoquinazoline | L1210, HL-60, U-937 | (antiproliferative and apoptotic) | |

| 4 | 3-Aryl-5,7-dimethoxyquinolin-4-one derivative | Various cancer cell lines | (85.9-99% reduction in cell viability) | [3] |

| 5 | 6-Bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid | - | - | [1] |

Note: IC50 is the half-maximal inhibitory concentration.

Table 2: Antibacterial Activity of Bromo-Substituted Quinoline Analogs

| Compound ID | Structure | Bacterial Strain | MIC (µg/mL) | Reference |

| 6 | 9-Bromo substituted indolizinoquinoline-5,12-dione derivative | S. aureus ATCC25923 | 0.031 | [4] |

| 7 | 9-Bromo substituted indolizinoquinoline-5,12-dione derivative | MRSA ATCC43300 | 0.063 | [4] |

| 8 | 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | S. aureus | (High activity) | [5] |

| 9 | 6-bromoindolglyoxylamide polyamine derivative | S. aureus | (Intrinsic activity) | |

| 10 | 6-bromoindolglyoxylamide polyamine derivative | P. aeruginosa | (Antibiotic enhancing) |

Note: MIC is the Minimum Inhibitory Concentration.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound core and for key biological assays to evaluate the therapeutic potential of its analogs.

Synthesis of this compound Analogs

The synthesis of this compound analogs can be achieved through a multi-step process, starting with the construction of the quinolin-4-one core, followed by bromination at the C3 position.

Protocol 1: Synthesis of the Quinolin-4-one Core (Gould-Jacobs Reaction)

This protocol describes a general method for synthesizing the quinolin-4-one scaffold.

Materials:

-

Substituted aniline (e.g., 4-bromoaniline)

-

Diethyl (ethoxymethylene)malonate (DEEM)

-

Diphenyl ether

-

Petroleum ether

-

Ethanol

Procedure:

-

Condensation: A mixture of the substituted aniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents) is heated at 100-120 °C for 1-2 hours. Ethanol produced during the reaction is removed by distillation.

-

Cyclization: The resulting intermediate is added portion-wise to preheated diphenyl ether at 240-250 °C and maintained at this temperature for 30-60 minutes.

-

Isolation: After cooling, the reaction mixture is diluted with petroleum ether. The precipitated solid, the corresponding ethyl 4-hydroxyquinoline-3-carboxylate, is collected by filtration and washed with petroleum ether.

Protocol 2: Bromination at the C3 Position

This protocol describes the bromination of the quinolin-4-one core.

Materials:

-

Ethyl 4-hydroxyquinoline-3-carboxylate derivative

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (or other suitable solvent)

-

Benzoyl peroxide (initiator)

Procedure:

-

A mixture of the ethyl 4-hydroxyquinoline-3-carboxylate derivative, N-Bromosuccinimide (NBS), and a catalytic amount of benzoyl peroxide in carbon tetrachloride is refluxed for several hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography to yield the this compound analog.

Biological Evaluation

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized analogs on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%. Add 100 µL of the medium containing the test compounds to the wells. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Protocol 4: Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized analogs.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Test compounds (dissolved in a suitable solvent)

-

0.5 McFarland standard

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

-

Serial Dilution: Prepare a two-fold serial dilution of the test compounds in the 96-well plate containing CAMHB.

-

Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.

Protocol 5: EGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent kinase assay to measure the inhibition of EGFR kinase activity.

Materials:

-

Recombinant human EGFR kinase

-

EGFR Kinase Buffer

-

Substrate (e.g., poly(Glu,Tyr) 4:1)

-

ATP

-

Test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in EGFR Kinase Buffer.

-

Kinase Reaction: In a 96-well plate, add the test compound, EGFR enzyme, and substrate. Initiate the reaction by adding ATP. Incubate at room temperature for 60 minutes.

-

ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader. The IC50 value is determined from the concentration-response curve.

Protocol 6: DNA Gyrase Inhibition Assay (Supercoiling Assay)

This protocol describes an agarose gel-based assay to assess the inhibition of DNA gyrase supercoiling activity.

Materials:

-

Purified bacterial DNA gyrase (subunits A and B)

-

Relaxed plasmid DNA (e.g., pBR322)

-

Gyrase assay buffer (containing ATP, MgCl2, and other components)

-

Test compounds

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the gyrase assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.

-

Enzyme Addition: Add the DNA gyrase enzyme to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for 1 hour.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

-

Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms.

-

Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the control.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which this compound analogs exert their therapeutic effects is crucial for rational drug design and development. The following diagrams illustrate the key signaling pathways and experimental workflows.

Caption: EGFR Signaling Pathway Inhibition.

Caption: Mechanism of DNA Gyrase Inhibition.

References

- 1. benchchem.com [benchchem.com]

- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anticancer evaluation of 3-substituted quinolin-4-ones and 2,3-dihydroquinolin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mediresonline.org [mediresonline.org]

Spectroscopic Profile of 3-Bromoquinolin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-Bromoquinolin-4-ol (also known as 3-Bromo-1H-quinolin-4-one), a molecule of interest in medicinal chemistry and drug development. A thorough understanding of its spectral characteristics is fundamental for its unambiguous identification, purity assessment, and further structural modifications. This document collates available spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry), details the experimental protocols for these analytical techniques, and presents a logical workflow for its structural elucidation.

Spectroscopic Data Summary

The spectroscopic data for this compound is presented below. It is important to note that this compound can exist in tautomeric forms, primarily as this compound and 3-Bromo-1H-quinolin-4-one. The presented data reflects the characterization of the molecule, which may exist as a mixture of these tautomers in solution.

Table 1: Nuclear Magnetic Resonance (NMR) Data of this compound

¹H NMR (Proton NMR): No experimental data for this compound was found in the public domain. The following are predicted values and data from a structurally related compound, 2-phenylquinolin-4(1H)-one, for reference.

| Proton | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Notes |

| H2 | 8.0 - 8.5 | s | - | Expected to be a singlet in the downfield region. |

| H5 | 7.8 - 8.2 | d | 7.5 - 8.5 | Doublet due to coupling with H6. |

| H6 | 7.3 - 7.6 | t | 7.0 - 8.0 | Triplet due to coupling with H5 and H7. |

| H7 | 7.6 - 7.9 | t | 7.0 - 8.0 | Triplet due to coupling with H6 and H8. |

| H8 | 7.5 - 7.8 | d | 7.5 - 8.5 | Doublet due to coupling with H7. |

| NH | 11.0 - 12.0 | br s | - | Broad singlet, exchangeable with D₂O. |

| OH | Variable | br s | - | Broad singlet, exchangeable with D₂O, position is concentration and solvent dependent. |

Reference data for 2-phenylquinolin-4(1H)-one in DMSO-d₆: δ 11.72 (s, 1H), 8.10 (dd, J = 8.1, 1.1 Hz, 1H), 7.83 (dd, J = 6.6, 2.9 Hz, 2H), 7.77 (d, J = 8.3 Hz, 1H), 7.70 – 7.64 (m, 1H), 7.63 – 7.55 (m, 3H), 7.34 (t, J = 7.2 Hz, 1H), 6.34 (s, 1H)[1].

¹³C NMR (Carbon-13 NMR): No experimental data for this compound was found in the public domain. The following are predicted values based on the analysis of related quinolinone structures.

| Carbon | Predicted Chemical Shift (δ ppm) | Notes |

| C2 | 140 - 145 | |

| C3 | 110 - 115 | Carbon bearing the bromine atom. |

| C4 | 175 - 180 | Carbonyl carbon, significantly downfield. |

| C4a | 120 - 125 | |

| C5 | 125 - 130 | |

| C6 | 123 - 128 | |

| C7 | 132 - 137 | |

| C8 | 118 - 123 | |

| C8a | 140 - 145 |

Reference data for 2-phenylquinolin-4(1H)-one in DMSO-d₆: δ 176.92, 149.98, 140.50, 134.21, 131.80, 130.44, 128.99, 127.41, 124.86, 124.71, 123.24, 118.71, 107.32[1].

Table 2: Infrared (IR) Spectroscopy Data of this compound

No experimental IR spectrum for this compound was found in the public domain. The following are predicted characteristic absorption bands based on its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3400 - 3200 | Strong, Broad | O-H Stretch (from hydroxyl group) |

| 3200 - 3000 | Medium, Broad | N-H Stretch (from quinolone tautomer) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1680 - 1640 | Strong | C=O Stretch (from quinolone tautomer) |

| 1620 - 1580 | Medium | C=C Aromatic Ring Stretch |

| 1500 - 1400 | Medium | C=C Aromatic Ring Stretch |

| 1250 - 1150 | Medium | C-O Stretch |

| 700 - 600 | Medium | C-Br Stretch |

Table 3: Mass Spectrometry (MS) Data of this compound

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a molecule containing one bromine atom (approximately a 1:1 ratio for M and M+2 peaks).

| m/z (Predicted) | Ion | Notes |

| 223.97057 | [M+H]⁺ | Predicted for C₉H₇BrNO⁺ |

| 221.95601 | [M-H]⁻ | Predicted for C₉H₅BrNO⁻ |

| 245.95251 | [M+Na]⁺ | Predicted for C₉H₆BrNNaO⁺ |

Data sourced from PubChem CID 614067.

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data for this compound. These are based on standard laboratory practices for the analysis of heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. Due to potential solubility issues, DMSO-d₆ is often a good starting choice for quinolinone structures.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be used to aid dissolution.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: Typically 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on sample concentration.

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: Typically 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption line shapes.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Instrument Parameters (FT-IR):

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are usually sufficient to obtain a good quality spectrum.

-

Background: A background spectrum of the empty ATR crystal should be collected before running the sample.

Mass Spectrometry (MS)

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile (typically in the µg/mL to ng/mL range).

-

The solution can be directly infused into the mass spectrometer or injected via a liquid chromatography (LC) system.

Instrument Parameters (LC-MS):

-

Ionization Mode: Positive or negative Electrospray Ionization (ESI) is commonly used for quinolone-type molecules.

-

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements.

-

Scan Range: A range of m/z 50-500 is typically sufficient to observe the molecular ion and common fragments.

-

Fragmentation (MS/MS): Collision-Induced Dissociation (CID) can be used to generate fragment ions for structural confirmation. The collision energy should be optimized to produce a rich fragmentation spectrum. Common fragmentation patterns for quinolones include the loss of water and carbon monoxide[2][3].

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis and structural elucidation process for this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Logical relationships in the structural characterization of this compound.

References

Navigating the Physicochemical Landscape of 3-Bromoquinolin-4-ol: A Technical Guide to Solubility and Stability

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of a compound is paramount to its successful application. This in-depth technical guide provides a comprehensive overview of the solubility and stability of 3-Bromoquinolin-4-ol, a key heterocyclic compound. While specific quantitative data for this molecule is not extensively published, this guide synthesizes information from structurally similar quinoline derivatives to provide a robust framework for its handling and use.

Core Physicochemical Properties

This compound, with the CAS Number 64965-47-5, is a solid at standard conditions.[1][2] Its structure, featuring a quinoline core substituted with a bromine atom and a hydroxyl group, dictates its solubility and stability profile. The quinoline ring system is predominantly hydrophobic, while the hydroxyl group can participate in hydrogen bonding, and the nitrogen atom can act as a weak base.[1][3] This amphiphilic nature suggests a nuanced solubility across different solvent classes.

Solubility Profile

The solubility of this compound is influenced by several factors, including the polarity of the solvent, the pH of the solution, and the potential for the compound to form more soluble salts.[3] Based on the general characteristics of substituted quinolines, a qualitative solubility profile can be inferred.

Table 1: Predicted Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Soluble | These solvents can interact with the polar functional groups of the molecule without the competing hydrogen bonding of protic solvents.[4][5] |

| Polar Protic | Water, Ethanol, Methanol | Sparingly Soluble | The hydrophobic quinoline core limits solubility in highly polar protic solvents like water. Solubility is expected to be better in alcohols compared to water.[3][6] |

| Nonpolar | Hexane, Toluene | Insoluble | The overall polarity of the molecule is too high for significant interaction with nonpolar solvents.[7] |

| Chlorinated | Dichloromethane, Chloroform | Soluble | These solvents can effectively solvate the aromatic ring system.[7] |

Enhancing Aqueous Solubility

For many applications, particularly in biological assays, enhancing the aqueous solubility of compounds like this compound is crucial. Several strategies can be employed:

-

pH Adjustment: As a weak base, the solubility of this compound in aqueous solutions can be significantly increased by lowering the pH. Protonation of the quinoline nitrogen forms a more soluble salt. A general rule of thumb is to adjust the pH to at least 1-2 units below the pKa of the compound.[3]

-

Co-solvency: The addition of a water-miscible organic solvent, such as ethanol or DMSO, can increase the solubility by reducing the overall polarity of the solvent system.[3]

-

Use of Excipients: For formulation purposes, complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can be used to encapsulate the hydrophobic quinoline core and improve aqueous solubility.[8]

Stability Considerations

The stability of this compound is a critical factor for its storage and handling. Based on its structure, several degradation pathways can be anticipated, particularly under stress conditions.

Table 2: Potential Degradation Pathways and Stability Profile of this compound

| Degradation Pathway | Triggering Conditions | Potential Products | Mitigation Strategies |

| Hydrolysis | Extreme pH (highly acidic or basic) | Cleavage of the bromo- or hydroxyl-substituents, or ring opening.[4] | Maintain solutions at a pH close to neutral (pH 6-8) using a suitable buffer system.[4] |

| Oxidation | Exposure to atmospheric oxygen, peroxides in solvents | Oxidation of the quinolinol ring system.[4] | For long-term storage, purge solutions with an inert gas like argon or nitrogen. Use high-purity, peroxide-free solvents.[4] |

| Photolysis | Exposure to light, especially UV light | Cleavage of the carbon-bromine bond and subsequent degradation.[4] | Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Store in the dark.[4][9] |

| Thermal Degradation | Elevated temperatures | General decomposition. | Store solutions at low temperatures (e.g., 2-8°C or -20°C). For stock solutions, it is advisable to aliquot into smaller, single-use vials to avoid repeated freeze-thaw cycles.[4][10] |

Experimental Protocols

To aid researchers in determining the specific solubility and stability of this compound, the following detailed experimental protocols are provided.

Thermodynamic (Equilibrium) Solubility Determination

This method is based on the principle of creating a saturated solution and quantifying the concentration of the dissolved compound.[11]

Methodology:

-

Preparation of Calibration Curve:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.[11]

-

Prepare a series of calibration standards by serial dilution of the stock solution.[11]

-

Analyze the standards using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry) and construct a calibration curve by plotting the analytical response against concentration.[11]

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The amount should be sufficient to ensure that a saturated solution is formed with some undissolved solid remaining.[11]

-

Seal the vials to prevent solvent evaporation.[11]

-

Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[3]

-

-

Separation and Quantification:

-

After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.[8]

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.[8]

-

Dilute the filtered supernatant with the same solvent to a concentration that falls within the range of the calibration curve.[11]

-

Analyze the diluted sample using the same analytical method as for the calibration standards.[11]

-

-

Calculation of Solubility:

Caption: A generalized workflow for the experimental determination of compound solubility.

Forced Degradation Study for Stability Assessment

Forced degradation studies are designed to identify potential degradation pathways and to develop stability-indicating analytical methods.[4]

Methodology:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile and water.[4]

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix a portion of the stock solution with an equal volume of 0.1 M HCl. Keep the mixture at an elevated temperature (e.g., 60°C) for a set period (e.g., 24 hours). Withdraw samples at appropriate time points, neutralize with 0.1 M NaOH, and dilute for analysis.[4]

-

Base Hydrolysis: Mix a portion of the stock solution with an equal volume of 0.1 M NaOH. Keep the mixture at room temperature for a set period (e.g., 8 hours). Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.[4]

-

Oxidative Degradation: Mix a portion of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for a set period (e.g., 24 hours), protected from light. Dilute samples for analysis.[4]

-

Thermal Degradation: Store the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C) for a set period (e.g., 48 hours), protected from light. Also, expose the solid compound to the same conditions.[4]

-

Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A sample protected from light should be used as a control.[9]

-

-

Analysis:

-

Analyze the stressed samples and an unstressed control sample by a stability-indicating HPLC method.

-

The goal is to achieve partial degradation (e.g., 5-20%) to be able to separate the degradation products from the parent compound.

-

Characterize the degradation products using techniques like LC-MS to elucidate the degradation pathways.

-

Caption: A workflow for conducting forced degradation studies to assess compound stability.

By understanding the principles outlined in this guide and employing the provided experimental protocols, researchers can effectively manage the solubility and stability challenges associated with this compound, thereby facilitating its successful application in research and development.

References

- 1. 4-Bromoquinolin-3-ol (32435-61-3) for sale [vulcanchem.com]

- 2. 64965-47-5|this compound|BLD Pharm [bldpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. acgpubs.org [acgpubs.org]

- 8. benchchem.com [benchchem.com]

- 9. pharmexcil.com [pharmexcil.com]

- 10. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

The Medicinal Chemistry of 3-Bromoquinolin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds and approved drugs.[1] The introduction of a bromine atom at the 3-position of the quinolin-4-ol core creates 3-Bromoquinolin-4-ol, a versatile intermediate with significant potential for the development of novel therapeutics. The bromine atom serves as a key reactive handle, enabling diverse chemical modifications through various cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[1] This guide provides an in-depth review of the synthesis, chemical properties, and reported biological activities of this compound and its derivatives, offering valuable insights for drug discovery and development.

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through several established synthetic methodologies for quinoline and its derivatives. A common approach involves the bromination of a quinolin-4-ol precursor.

General Synthetic Approach

A plausible synthetic route to this compound starts from quinolin-4-ol. The bromination can be carried out using a suitable brominating agent. A related synthesis for 4-bromoquinoline involves the use of phosphorus tribromide on the corresponding quinolin-4-ol.[2] For the synthesis of this compound, a direct bromination of the quinolin-4-ol scaffold is a feasible strategy.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: General Bromination of Quinolines

The following is a general protocol adapted from the synthesis of similar bromoquinoline derivatives and can be optimized for the synthesis of this compound.[3][4]

Materials:

-

Quinolin-4-ol

-

N-Bromosuccinimide (NBS) or Bromine

-

Dimethylformamide (DMF) or Acetic Acid

-

Inert atmosphere (e.g., Nitrogen)

Procedure:

-

Dissolve quinolin-4-ol in a suitable solvent (e.g., DMF or acetic acid) in a round-bottom flask under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a controlled amount of the brominating agent (e.g., NBS or a solution of bromine in the same solvent).

-

Allow the reaction mixture to stir at a controlled temperature (e.g., 0 °C to room temperature) for a specified time.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate solution if bromine was used).

-

Extract the product with an appropriate organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Biological Activities and Structure-Activity Relationships

Derivatives of 3-bromoquinoline have demonstrated significant potential across various therapeutic areas, particularly in oncology and as anti-inflammatory agents.[1] The biological activity of quinoline derivatives is highly dependent on their substitution pattern.[3]

The introduction of a bromine atom at the C3 position influences the molecule's physicochemical properties, such as lipophilicity, which can enhance cell membrane penetration.[3][5] The 4-hydroxyl group can participate in hydrogen bonding, potentially improving the binding affinity to biological targets.[3] The planar quinoline core is also capable of intercalating with DNA, which is a potential mechanism for anticancer and antimicrobial activities.[3]

Anticancer Activity

Numerous studies have highlighted the antiproliferative effects of brominated quinoline derivatives against various cancer cell lines.[6] For instance, novel brominated methoxyquinolines have shown significant inhibitory effects against C6, HeLa, and HT29 cancer cell lines.[6] While specific data for this compound is limited in the reviewed literature, the data for analogous compounds suggest its potential as a scaffold for anticancer drug discovery.

Table 1: Anticancer Activity of Selected Bromoquinoline Derivatives

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 | Antiproliferative | 9.6 µg/mL | [6] |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HeLa | Antiproliferative | 5.45 µg/mL | [6] |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HT29 | Antiproliferative | 7.8 µg/mL | [6] |

| 3,5,6,7-tetrabromo-8-methoxyquinoline | C6 | Antiproliferative | >75 µg/mL | [6] |

| 3,5,6,7-tetrabromo-8-methoxyquinoline | HeLa | Antiproliferative | >75 µg/mL | [6] |

| 3,5,6,7-tetrabromo-8-methoxyquinoline | HT29 | Antiproliferative | >75 µg/mL | [6] |

Antimicrobial Activity

Quinoline derivatives are well-known for their broad-spectrum antimicrobial properties.[7][8][9] The bromine atom can enhance the lipophilicity of the molecule, which may facilitate its entry into bacterial cells.[3] Derivatives of 6-bromoquinolin-4-ol have been synthesized and evaluated for their activity against clinically isolated ESBL-E. coli and MRSA, showing promising results.[10]

Caption: Experimental workflow for antimicrobial evaluation.

Future Directions

This compound represents a valuable starting point for the development of new therapeutic agents. The reactivity of the C-Br bond allows for the generation of diverse libraries of compounds through various chemical transformations, such as Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution.[1] Future research should focus on the synthesis and biological evaluation of a wide range of 3-substituted quinolin-4-ol derivatives to fully explore the therapeutic potential of this scaffold. Systematic SAR studies will be crucial in identifying compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 3. 4-Bromoquinolin-3-ol (32435-61-3) for sale [vulcanchem.com]

- 4. 7-Bromoquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]

- 5. jms.ump.edu.pl [jms.ump.edu.pl]

- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of Biological Activities of Quinone-4-oxoquinoline Derivatives against Pathogens of Clinical Importance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Tautomerism in 3-Bromoquinolin-4-ol: An In-depth Technical Guide for Drug Development

For Immediate Release

This technical guide provides a comprehensive analysis of the tautomeric properties of 3-bromoquinolin-4-ol, a heterocyclic compound with significant potential in medicinal chemistry. The phenomenon of tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, is of paramount importance in drug discovery and development. The specific tautomeric forms of a molecule can profoundly influence its physicochemical properties, biological activity, and pharmacokinetic profile. This document outlines the structural characteristics of this compound tautomers, details experimental methodologies for their investigation, and discusses the implications of this tautomerism for researchers, scientists, and drug development professionals.

Introduction to Tautomerism in this compound

This compound can exist in two primary tautomeric forms: the enol form (3-bromo-4-hydroxyquinoline) and the keto form (3-bromo-1H-quinolin-4-one). The equilibrium between these two forms is influenced by various factors, including the solvent, temperature, and the electronic effects of substituents on the quinoline ring. For quinolin-4-one derivatives, the keto form is generally observed to be the predominant tautomer in both solution and the solid state.[1]

The ability of this compound to exist in these distinct forms has significant implications for its application in drug design. The different tautomers present distinct pharmacophoric features, which can lead to differential binding affinities for biological targets.[2] Understanding and controlling the tautomeric equilibrium is therefore a critical aspect of harnessing the therapeutic potential of this and related compounds.

Characterization of Tautomeric Forms

The differentiation and quantification of the tautomers of this compound rely on a suite of spectroscopic and analytical techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for elucidating the tautomeric state of this compound.

Table 1: Spectroscopic Data for the Characterization of this compound Tautomers (Predicted and Analog-Based)

| Spectroscopic Technique | Keto Tautomer (3-bromo-1H-quinolin-4-one) | Enol Tautomer (3-bromo-4-hydroxyquinoline) | Reference |

| ¹H NMR (ppm) | N-H proton signal (broad, downfield); Distinct aromatic signals | O-H proton signal (sharp or broad); Distinct aromatic signals | [3] |

| ¹³C NMR (ppm) | C4 signal significantly downfield (δ > 170 ppm) indicating a carbonyl carbon | C4 signal further upfield, characteristic of an aromatic carbon bearing a hydroxyl group | [3] |